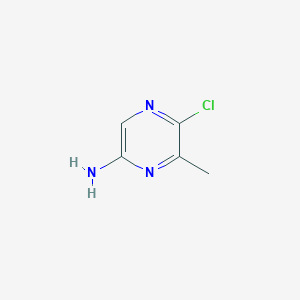

2-Amino-5-chloro-6-methylpyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKXYGANVOGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626728 | |

| Record name | 5-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453548-87-3 | |

| Record name | 5-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-chloro-6-methylpyrazine: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Amino-5-chloro-6-methylpyrazine. This pyrazine derivative is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural similarity to compounds with known biological activity. This document consolidates available data on its physicochemical characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential role as a kinase inhibitor.

Chemical Properties and Structure

This compound is a substituted pyrazine with the chemical formula C₅H₆ClN₃.[1][2] Its structure features a pyrazine ring substituted with an amino group, a chloro group, and a methyl group.

Physicochemical Data

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN₃ | [1][2] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 453548-87-3 | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage Temperature | Room Temperature | [1] |

Chemical Structure

The chemical structure of this compound is depicted in Figure 1.

Figure 1. Chemical structure of this compound.

Potential Applications in Drug Development

While direct biological activity studies on this compound are not extensively published, the pyrazine scaffold is a common feature in many biologically active compounds.[3] Notably, pyrazine derivatives have emerged as a promising class of kinase inhibitors.[3]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[4] The 2-aminopyrazine scaffold, present in this compound, is a key structural motif in several known kinase inhibitors.[3] Specifically, compounds with similar structures have been investigated as dual inhibitors of Src and Abl kinases.[5]

Src/Abl Kinases and Their Role in Cancer:

Src and Abl are non-receptor tyrosine kinases that are critical components of signaling pathways regulating cell growth, differentiation, and survival.[6] The fusion protein Bcr-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML).[6] Both Src and Abl kinases have a central core composed of SH3, SH2, and tyrosine kinase domains.[6] The SH3 and SH2 domains are involved in protein-protein interactions, while the kinase domain is responsible for transferring a phosphate group from ATP to a substrate protein.[6] The constitutive activation of the Bcr-Abl kinase leads to uncontrolled cell proliferation.[7]

The structural similarity between the ATP-binding sites of Src and Abl kinases has led to the development of dual inhibitors that can target both enzymes.[5] Given that this compound possesses the 2-aminopyrazine core, it is a candidate for investigation as a potential Src/Abl kinase inhibitor.

Below is a simplified representation of a potential workflow for screening this compound for kinase inhibitory activity.

The following diagram illustrates a simplified overview of the Src/Abl signaling pathway, highlighting their roles in cell proliferation and survival.

Experimental Protocols (Hypothetical)

The following sections provide detailed hypothetical methodologies for the synthesis and analysis of this compound, based on established procedures for similar compounds. These protocols are intended as a starting point for researchers and would require optimization.

Synthesis of this compound

A potential synthetic route to this compound could involve the amination of a corresponding dichlorinated precursor. A generalized procedure based on the synthesis of similar aminopyridines is outlined below.[8]

Reaction Scheme:

2,5-Dichloro-3-methylpyrazine + NH₃ → this compound

Materials:

-

2,5-Dichloro-3-methylpyrazine

-

Ammonia (aqueous solution or gas)

-

Copper(II) sulfate (catalyst, optional)

-

Methanol or other suitable solvent

-

Toluene or other extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

In a high-pressure autoclave, combine 2,5-dichloro-3-methylpyrazine, methanol, and a catalytic amount of copper(II) sulfate.

-

Seal the autoclave and introduce ammonia gas to the desired pressure.

-

Heat the reaction mixture to 145-155 °C and maintain for 8-10 hours with stirring.

-

After cooling to room temperature, carefully vent the excess ammonia.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

To the residue, add water and extract with toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates a potential workflow for this synthesis.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method could be developed for the analysis of this compound.

Table 2: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for the identification and purity assessment of this compound.

Table 3: Hypothetical GC-MS Method Parameters

| Parameter | Condition |

| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 40-400 |

The following diagram outlines a general workflow for the analytical characterization of the compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. Its structural similarity to known kinase inhibitors, particularly those targeting the Src/Abl pathway, makes it an attractive candidate for screening and lead optimization studies. The hypothetical experimental protocols provided in this guide offer a foundation for researchers to synthesize and characterize this molecule. Further research is warranted to elucidate its precise physicochemical properties and to explore its biological activities in greater detail.

References

- 1. This compound | 453548-87-3 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]

2-Amino-5-chloro-6-methylpyrazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-6-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its fundamental chemical properties, a representative synthetic protocol, and outlines its potential role as a building block in the development of novel therapeutic agents.

Core Chemical Data

This compound is a substituted pyrazine derivative. Its chemical structure and key identifiers are summarized below.

| Property | Value | Reference |

| CAS Number | 453548-87-3 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Canonical SMILES | CC1=NC(=C(C=N1)Cl)N | |

| InChI Key | Not available |

Synthetic Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative multi-step synthesis can be conceptualized based on established pyridine and pyrazine chemistry. The following protocol is a plausible route, adapted from the synthesis of structurally similar compounds like 2-Amino-5-chloropyridine. This hypothetical pathway starts from a readily available precursor, 2-aminopyridine, and proceeds through chlorination and methylation steps.

Representative Experimental Protocol: A Hypothetical Synthesis

Objective: To outline a potential synthetic route for this compound.

Step 1: Chlorination of 2-Aminopyridine

-

Reaction Setup: In a flask suitable for reactions at controlled temperatures, dissolve 2-aminopyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Chlorinating Agent: Introduce a chlorinating agent, for example, N-chlorosuccinimide (NCS), to the solution portion-wise while maintaining the temperature at 0-5 °C using an ice bath.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-5-chloropyridine.

Step 2: Diazotization and Sandmeyer-type Reaction (Hypothetical)

A subsequent methylation step would be required. The specifics of such a reaction would need to be developed and optimized.

Important Note: This protocol is illustrative. Researchers should conduct a thorough literature search for the most current and optimized synthetic methods. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted aminopyrazine, highlighting the key stages from starting materials to the final purified product.

Caption: A generalized workflow for chemical synthesis.

Potential Biological Activity and Applications in Drug Discovery

While specific biological activities for this compound are not extensively reported, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazine derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial and antifungal properties.

Furthermore, structurally related compounds have shown significant potential in targeted therapies. For instance, molecules incorporating a 2-(aminopyrimidinyl)thiazole moiety have been identified as potent dual Src/Abl kinase inhibitors, demonstrating antitumor activity. The structural motifs present in this compound make it a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its potential to be a building block in the generation of compound libraries for screening against various biological targets.

Logical Relationship in Drug Discovery

The development of novel therapeutics often follows a logical progression from a basic chemical entity to a potential drug candidate. This compound can be considered a starting point in this process.

Caption: The progression from a chemical building block to a preclinical candidate.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-chloro-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-5-chloro-6-methylpyrazine. Due to the absence of a direct, published method for this specific molecule, the guide details a scientifically grounded, hypothetical pathway based on well-established chemical principles and analogous reactions reported in the scientific literature. The primary proposed route involves the direct electrophilic chlorination of the precursor, 2-amino-6-methylpyrazine.

Proposed Synthesis Pathway

The synthesis of this compound is conceptualized as a two-step process. The initial step is the synthesis of the starting material, 2-amino-6-methylpyrazine, a known compound. The second and key step is the regioselective chlorination of this precursor to yield the final product.

Step 1: Synthesis of 2-Amino-6-methylpyrazine (Precursor)

The precursor, 2-amino-6-methylpyrazine, can be synthesized via several established methods, most notably the Chichibabin amination of 2-methylpyrazine. For the context of this guide, 2-amino-6-methylpyrazine is considered a commercially available starting material.

Step 2: Electrophilic Chlorination of 2-Amino-6-methylpyrazine

The introduction of a chlorine atom at the 5-position of the 2-amino-6-methylpyrazine ring is proposed to be achieved via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is the recommended chlorinating agent for this transformation, as it is known to be effective for the chlorination of electron-rich heterocyclic systems and offers milder reaction conditions compared to alternatives like chlorine gas.[1][2][3] The amino group at the 2-position and the methyl group at the 6-position are both activating and ortho-, para-directing. The chlorination is anticipated to occur at the C5 position, which is ortho to the strongly activating amino group and sterically accessible.

References

Spectroscopic Profile of 2-Amino-5-chloro-6-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the heterocyclic compound 2-Amino-5-chloro-6-methylpyrazine (CAS No: 453548-87-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 5-Chloro-6-methylpyrazin-2-amine

-

Molecular Formula: C₅H₆ClN₃

-

Molecular Weight: 143.58 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of analogous pyrazine and pyridine derivatives.

¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | s | 1H | Pyrazine ring H |

| ~4.5 - 5.5 | br s | 2H | -NH₂ (Amino) |

| ~2.4 - 2.6 | s | 3H | -CH₃ (Methyl) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C-NH₂ |

| ~145 - 150 | C-Cl |

| ~130 - 135 | C-CH₃ |

| ~125 - 130 | C-H |

| ~20 - 25 | -CH₃ (Methyl) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 3000 - 3100 | Weak | Aromatic C-H stretch |

| 2850 - 2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| 1620 - 1660 | Strong | N-H bend (scissoring) |

| 1550 - 1600 | Strong | C=N and C=C ring stretching |

| 1400 - 1450 | Medium | -CH₃ bend |

| 1000 - 1100 | Medium | C-Cl stretch |

MS (Mass Spectrometry) Data (Predicted)

-

Ionization Method: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 143/145 | High | [M]⁺ (Molecular ion peak, chlorine isotope pattern) |

| 128/130 | Medium | [M - CH₃]⁺ |

| 108 | Medium | [M - Cl]⁺ |

| 80 | Medium | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy (FT-IR)

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via gas chromatography (GC).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method produces a molecular ion and characteristic fragment ions.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of a chlorine atom will be indicated by an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Researchers are encouraged to use this information as a benchmark for their own experimental findings.

References

Unlocking the Potential of Substituted Pyrazines: A Technical Guide for Researchers

Introduction

Substituted pyrazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4, have emerged as a versatile and highly valuable scaffold in scientific research. Their unique electronic properties, structural planarity, and capacity for diverse functionalization have positioned them as privileged structures in medicinal chemistry, advanced materials science, and modern agriculture. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core research applications of substituted pyrazines. This document details their pharmacological activities, utility in optoelectronic materials, and role in crop protection, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

I. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyrazine core is a prominent feature in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its ability to act as a bioisostere for other aromatic rings and participate in crucial hydrogen bonding interactions with biological targets makes it a cornerstone in modern drug discovery.[1][2][3]

Anticancer Activity

Substituted pyrazines have shown significant promise as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Diagram: Simplified Kinase Inhibition by a Substituted Pyrazine

Caption: Competitive inhibition of a protein kinase by a substituted pyrazine.

Another critical pathway targeted by pyrazine derivatives is the intrinsic apoptosis pathway. Several compounds have been shown to induce programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[5][6][7][8] Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby disrupting the mitochondrial membrane potential and triggering the caspase cascade.[5][7]

Diagram: Mitochondrial Apoptosis Pathway Induced by Substituted Pyrazines

Caption: Induction of apoptosis via the mitochondrial pathway.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Pyrazine Hybrids | A549 (Lung) | 0.13 | [2] |

| Colo-205 (Colon) | 0.19 | [2] | |

| MCF-7 (Breast) | 0.18 | [2] | |

| Ligustrazine-Curcumin Hybrids | A549 (Lung) | 0.60 - 2.85 | [7] |

| Piperlongumine-Ligustrazine | HCT116 (Colon) | 3.19 - 8.90 | [2] |

| Flavonoid-Pyrazine Hybrids | HT-29 (Colon) | 10.67 - 10.90 | [2] |

| MCF-7 (Breast) | 10.43 | [2] | |

| Imidazo[1,2-a]pyrazine Derivatives | Hep-2 (Laryngeal) | 11 | [9] |

| HepG2 (Liver) | 13 | [9] | |

| MCF-7 (Breast) | 11 | [9] | |

| A375 (Skin) | 11 | [9] |

Neuroprotective Effects

Certain pyrazine derivatives, notably tetramethylpyrazine (TMP), have demonstrated significant neuroprotective properties.[10] These compounds can mitigate neuronal damage in models of cerebral ischemia/reperfusion injury.[11] The proposed mechanisms include the upregulation of antioxidant enzymes like thioredoxin and the inhibition of apoptosis in neuronal cells.[7][11]

The neuroprotective effects of some pyrazine derivatives are linked to their ability to modulate the mitochondrial apoptosis pathway in neuronal cells. For instance, by increasing the Bcl-2/Bax ratio, these compounds can inhibit the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, thereby preventing neuronal apoptosis.[7]

Anti-inflammatory Activity

Substituted pyrazines have also been investigated for their anti-inflammatory potential. The mechanism of action often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12][13]

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[12][13] Pyrazine derivatives can suppress the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[12]

Diagram: Inhibition of the NF-κB Pathway by a Substituted Pyrazine

Caption: Inhibition of NF-κB signaling by a substituted pyrazine.

II. Materials Science: Building Blocks for Optoelectronic Devices

The electron-deficient nature of the pyrazine ring makes it an excellent component in the design of materials for organic light-emitting diodes (OLEDs) and fluorescent probes.[14]

Organic Light-Emitting Diodes (OLEDs)

Pyrazine derivatives are utilized as electron-accepting moieties in donor-acceptor-donor (D-A-D) type molecules for thermally activated delayed fluorescence (TADF) emitters in OLEDs.[15][16] These materials can achieve high quantum efficiencies.

| Emitter | Emission Color | Maximum External Quantum Efficiency (EQEmax) (%) | Reference |

| 4CzPyz | Sky-blue | 24.1 | [17] |

| 3CzBPz | Blue | 9.6 | [17] |

| 2CzBPz | Blue | 3.2 | [17] |

| pDTCz-DPmS | Blue | 14 | [16] |

| pDTCz-DPzS | Green | 18 | [16] |

| TCzPZCN | Sky-blue | 12.2 | [15] |

| PA-EIP | Blue | 1.35 cd/A (Luminance Efficiency) | [18] |

| PY-EIP | Blue | 5.15 cd/A (Luminance Efficiency) | [18] |

Fluorescent Probes

The photophysical properties of pyrazine derivatives can be tuned by introducing various substituents, making them suitable for applications as fluorescent probes for sensing and bioimaging.[19][20][21] Donor-acceptor type pyrazine-based probes can exhibit intramolecular charge transfer (ICT), leading to solvatochromic fluorescence, which is useful for probing the polarity of their microenvironment.[19]

III. Agricultural Applications: Protecting Crops

Substituted pyrazines have also found applications in agriculture as fungicides and herbicides.

Antifungal Activity

Several pyrazine derivatives have demonstrated potent antifungal activity against various plant pathogens.[9]

| Compound | Fungal Strain | EC50 (µg/cm³) | Reference |

| Compound 52 | Xanthomonas axonopodis pv. Citri | 6.72 | [22] |

| Xanthomonas oryzae pv. oryzae | 15.17 | [22] | |

| Ralstonia solanacearum | 9.29 | [22] |

Herbicidal Activity

Certain pyrazole-isothiocyanate compounds containing a pyrazine moiety have shown good herbicidal activities against a variety of weeds.[23]

| Compound | Weed Species | EC50 (µg/mL) | Reference |

| 3-1 | Echinochloa crusgalli L. | 64.32 | [23] |

| Cyperus iria L. | 65.83 | [23] | |

| Dactylis glomerata L. | 62.42 | [23] | |

| Trifolium repens L. | 67.72 | [23] | |

| 3-7 | Echinochloa crusgalli L. | 65.33 | [23] |

| Cyperus iria L. | 64.90 | [23] | |

| Dactylis glomerata L. | 59.41 | [23] | |

| Trifolium repens L. | 67.41 | [23] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Substituted Pyrazines

Modern cross-coupling reactions are instrumental in the synthesis of functionalized pyrazines.

Diagram: Synthetic Routes to Substituted Pyrazines

Caption: Common cross-coupling reactions for pyrazine functionalization.

To a solution of the chloropyrazine (1.0 eq) in a suitable solvent (e.g., dioxane/water), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

A mixture of the halopyrazine (1.0 eq), the organostannane reagent (1.1-1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere at 80-110 °C for 12-48 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

A mixture of the bromopyrazine (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq) in an anhydrous solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere at 80-110 °C for 2-24 hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

Biological Assays

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate, and ATP in a suitable buffer.

-

Inhibitor Addition: Add the pyrazine derivative at various concentrations to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: The kinase activity can be quantified using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays that measure the amount of ADP produced.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the pyrazine derivative and determine the IC50 value.

-

Media Preparation: Prepare potato dextrose agar (PDA) medium containing various concentrations of the pyrazine derivative.

-

Inoculation: Place a mycelial plug of the test fungus in the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days.

-

Measurement: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to the control (medium without the pyrazine derivative).

V. Conclusion

Substituted pyrazines represent a remarkably versatile and promising class of compounds with significant potential across diverse scientific disciplines. In medicinal chemistry, they serve as a foundational scaffold for the development of novel anticancer, neuroprotective, and anti-inflammatory agents. Their unique electronic properties are being harnessed in materials science to create advanced OLEDs and fluorescent probes. Furthermore, their biological activity extends to agriculture, offering new solutions for crop protection. The synthetic accessibility and the potential for extensive derivatization of the pyrazine core ensure that this heterocyclic system will continue to be a fertile ground for discovery and innovation. This technical guide provides a solid foundation for researchers to explore and exploit the vast potential of substituted pyrazines in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetramethylpyrazine induces reactive oxygen species-based mitochondria-mediated apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 9. researchgate.net [researchgate.net]

- 10. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines | MDPI [mdpi.com]

- 11. Protective effect of tetraethyl pyrazine against focal cerebral ischemia/reperfusion injury in rats: therapeutic time window and its mechanism [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]

- 21. Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Amino-5-chloro-6-methylpyrazine

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-6-methylpyrazine, a substituted pyrazine of interest to researchers, scientists, and drug development professionals. Due to the limited publicly available information on the specific discovery and history of this compound, this guide consolidates known data and provides inferred scientific information based on closely related analogs. The document details its physicochemical properties, proposed synthesis protocols, and predicted spectroscopic data. Furthermore, it explores the potential applications of this compound in drug discovery by examining the established roles of structurally similar aminopyrazines. This guide is intended to serve as a foundational resource for the synthesis, characterization, and further investigation of this compound.

Introduction

Substituted pyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This compound, with the CAS number 453548-87-3, is a member of this family. While its specific historical context and discovery are not well-documented in public literature, its structural motifs—an aminopyrazine core, a chloro substituent, and a methyl group—suggest its potential as a valuable building block in the synthesis of novel therapeutic agents and other functional materials. The strategic placement of these functional groups offers multiple reaction sites for further chemical modifications, making it an attractive scaffold for creating diverse molecular libraries.

This guide aims to bridge the information gap by providing a detailed technical resource based on available data and scientific principles, thereby facilitating future research and development involving this compound.

Physicochemical and Spectroscopic Data

The definitive characterization of this compound is essential for its application in research and development. The following tables summarize its known and predicted properties.

Physicochemical Properties

The table below presents the basic physicochemical properties of this compound and a comparison with structurally related compounds to provide a broader context for its potential physical behavior.

| Property | This compound | 2-Amino-5-chloropyrazine | 2-Chloro-6-methylpyrazine | 2-Amino-5-chloro-6-methylpyridine |

| CAS Number | 453548-87-3[1] | 33332-29-5[2] | 38557-71-0[3] | 36936-23-9 |

| Molecular Formula | C5H6ClN3[1] | C4H4ClN3[2] | C5H5ClN2[3] | C6H7ClN2 |

| Molecular Weight | 143.57 g/mol [1] | 129.55 g/mol [2] | 128.56 g/mol [3] | 142.59 g/mol |

| Appearance | Predicted: Solid | Solid[2] | - | Solid |

| Melting Point | Not available | Not available | Not available | 70-75 °C |

Predicted Spectroscopic Data

The proton NMR spectrum of this compound is expected to show three distinct signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5-8.0 | Singlet | 1H | Pyrazine C3-H | The proton on the pyrazine ring is in a deshielded environment due to the electronegative nitrogen atoms. |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine are typically observed as a broad singlet and can exchange with D₂O. |

| ~2.4-2.6 | Singlet | 3H | -CH₃ | The methyl group protons are expected to appear as a singlet in a relatively upfield region. |

The carbon NMR spectrum is predicted to exhibit five signals corresponding to the five carbon atoms in the molecule.

The infrared spectrum will likely display characteristic absorption bands for its functional groups:

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1650-1600 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N stretch | Pyrazine Ring |

| 850-750 | C-Cl stretch | Chloroalkane |

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 143 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Experimental Protocols

Currently, no specific experimental protocol for the synthesis of this compound is published in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar substituted pyrazines. A common and effective method would be the direct chlorination of a 2-amino-6-methylpyrazine precursor.

Proposed Synthetic Workflow

The diagram below illustrates a potential synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 2-amino-5-chloropyrazine and serves as a starting point for the synthesis of the title compound.

Materials:

-

2-Amino-6-methylpyrazine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-6-methylpyrazine (1 equivalent) in anhydrous acetonitrile.

-

Chlorination: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Role in Drug Development and Potential Applications

While the specific biological activity of this compound has not been reported, the aminopyrazine scaffold is a well-established pharmacophore in medicinal chemistry.

Established Activities of Related Compounds

-

Kinase Inhibition: Many substituted aminopyrazines and aminopyridines have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, derivatives of N-(2-chloro-6-methyl-phenyl)-2-(pyrimidin-4-ylamino)thiazole-5-carboxamide have been identified as potent dual Src/Abl kinase inhibitors[4].

-

Antimicrobial and Anti-inflammatory Agents: The 2-amino-5-chloro-6-methylpyridine scaffold, which is structurally very similar to the title compound, is a key intermediate in the synthesis of compounds with antimicrobial and anti-inflammatory properties.

-

Central Nervous System (CNS) Activity: Certain chlorinated aminopyridine derivatives are precursors to drugs targeting the CNS, such as the non-benzodiazepine hypnotic agent zopiclone[5].

Logical Flow of Drug Discovery Potential

The potential of this compound as a lead compound in drug discovery can be logically outlined as follows:

Caption: Drug discovery workflow for this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a plausible synthetic route, and its potential applications in drug discovery. The information compiled herein, drawn from available data and the well-understood chemistry of its analogs, offers a solid foundation for researchers to initiate further investigation into this compound. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents with a wide range of activities.

References

- 1. This compound | 453548-87-3 [m.chemicalbook.com]

- 2. 2-amino-5-chloropyrazine AldrichCPR 33332-29-5 [sigmaaldrich.com]

- 3. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Navigating the Synthesis Landscape: A Technical Guide to 2-Amino-5-chloro-6-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Amino-5-chloro-6-methylpyrazine. The following sections detail the compound's properties, associated hazards, and the necessary precautions for its safe use in a laboratory setting, particularly for professionals in research and drug development.

Section 1: Chemical and Physical Properties

This compound is a substituted pyrazine derivative. Its chemical structure and properties are foundational to understanding its reactivity and potential hazards.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook[1][2] |

| Synonyms | 5-chloro-6-methylpyrazin-2-amine | ChemicalBook[1] |

| CAS Number | 453548-87-3 | ChemicalBook[1][2] |

| Molecular Formula | C5H6ClN3 | ChemicalBook[1][2] |

| Molecular Weight | 143.57 g/mol | ChemicalBook[1][2] |

| Appearance | Brown solid | ChemicalBook[2] |

| Storage Temperature | Room Temperature | ChemicalBook[2] |

Section 2: Hazard Identification and Classification

Understanding the hazard profile of this compound is critical for risk assessment and the implementation of appropriate safety measures. While specific GHS classifications for this exact compound are not detailed in the provided results, data for structurally similar compounds suggest potential hazards. For instance, related aminopyrazines and chloropyridines are often classified as skin and eye irritants.[3][4]

Precautionary Statements (General recommendations based on similar compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P270: Do not eat, drink or smoke when using this product.[6][7]

-

P280: Wear protective gloves/ eye protection/ face protection.[3][4][5][6][7]

Section 3: Handling and Storage

Proper handling and storage procedures are paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Handling:

-

Use in a well-ventilated area.[3]

-

Avoid formation of dust and aerosols.[1]

-

Do not eat, drink, or smoke when handling this product.[3][7]

Storage:

-

Store in a cool, dry area.[3]

-

Keep container tightly closed.[3]

-

Store in original containers.[3]

-

Store away from incompatible materials and foodstuff containers.[3]

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are recommended:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Section 5: Firefighting and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 6: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[8] |

| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat.[8] |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[8] |

Section 7: Experimental Protocols and Workflows

While specific experimental protocols for this compound were not available in the search results, a generalized workflow for the safe handling of a powdered chemical substance is presented below.

Safe chemical handling workflow.

Section 8: Emergency Response Decision Making

In the case of an accidental spill or exposure, a clear and logical decision-making process is essential to ensure a safe and effective response.

Emergency response decision tree.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 453548-87-3 [m.chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. benchchem.com [benchchem.com]

A Theoretical Investigation of the Electronic Structure of 2-Amino-5-chloro-6-methylpyrazine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed theoretical study on the electronic structure of 2-Amino-5-chloro-6-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of published experimental or theoretical studies on this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques. It serves as a foundational resource for researchers aiming to characterize this molecule and similar pyrazine derivatives. The guide details proposed experimental protocols, illustrative data tables of expected outcomes, and visualizations of the computational workflow and potential signaling pathway interactions.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development. The substituent pattern on the pyrazine ring significantly influences their physicochemical properties and, consequently, their pharmacological profiles. The molecule this compound combines several key functional groups: an electron-donating amino group, an electron-withdrawing chloro group, and a methyl group, which can modulate steric and electronic properties.

A thorough understanding of the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into molecular properties such as geometric parameters, electronic charge distribution, and frontier molecular orbitals. This whitepaper presents a proposed computational protocol to elucidate the electronic structure of this compound, offering a roadmap for future research.

Proposed Computational Methodology

The following section details a recommended computational protocol for the theoretical investigation of this compound. This methodology is based on common practices in the field of computational chemistry for the study of similar organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Level of Theory: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended.

-

Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions, is suitable for accurately describing the electronic distribution in a molecule with heteroatoms and potential for hydrogen bonding.

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Protocol:

-

The initial structure of this compound will be built using a molecular editor.

-

A full geometry optimization will be performed in the gas phase without any symmetry constraints.

-

The convergence criteria for the optimization will be set to the default values of the software.

-

Following optimization, a vibrational frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with future experimental infrared and Raman spectra.

-

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure will be conducted.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. This provides a quantitative measure of electron delocalization and donor-acceptor interactions.

-

Mulliken Atomic Charge Distribution: The calculation of Mulliken atomic charges will provide insight into the distribution of electronic charge among the atoms, which is crucial for understanding the molecule's electrostatic potential and reactivity.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Surface: The MEP surface will be generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

Expected Quantitative Data

The following tables summarize the expected quantitative data from the proposed computational study. These values are illustrative and based on typical results for similar heterocyclic compounds.

Table 1: Expected Optimized Geometric Parameters

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-N (amino) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-C (ring) | ~1.39 - 1.42 Å | |

| C-N (ring) | ~1.33 - 1.37 Å | |

| Bond Angle | Cl-C-C | ~118° |

| H-N-H | ~115° | |

| C-N-C (ring) | ~117° |

Table 2: Expected Electronic Properties

| Property | Expected Value |

| Energy of HOMO | ~ -6.5 eV |

| Energy of LUMO | ~ -1.8 eV |

| HOMO-LUMO Energy Gap | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 Debye |

Table 3: Expected Mulliken Atomic Charges

| Atom | Expected Charge (e) |

| Cl | ~ -0.25 |

| N (amino) | ~ -0.80 |

| N (ring, adjacent to amino) | ~ -0.65 |

| N (ring, adjacent to chloro) | ~ -0.55 |

| C (attached to Cl) | ~ +0.15 |

| C (attached to amino) | ~ +0.20 |

Mandatory Visualizations

The following diagrams illustrate the proposed computational workflow and a hypothetical signaling pathway where this compound could be investigated as a kinase inhibitor, a common application for such scaffolds.

Caption: Proposed computational workflow for the theoretical study.

Caption: Hypothetical signaling pathway for kinase inhibition.

Conclusion

This technical guide outlines a comprehensive theoretical approach for the characterization of the electronic structure of this compound. The proposed DFT-based methodology will provide fundamental insights into its geometry, stability, and reactivity, which are essential for its potential application in drug design and development. The illustrative data and visualizations presented herein serve as a valuable resource for initiating and guiding future computational and experimental investigations of this promising heterocyclic compound.

Reactivity Profile of 2-Amino-5-chloro-6-methylpyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-amino-5-chloro-6-methylpyrazine with a range of common reagents. The document details expected reaction pathways, including electrophilic and nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and reactions involving the amino group. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing predicted reactivity, general experimental protocols, and a framework for reaction planning and optimization.

Introduction

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including an electron-rich amino group, an electron-withdrawing chloro group, and a methyl group on the pyrazine ring, create a unique reactivity profile. The pyrazine core itself is electron-deficient, which influences its susceptibility to nucleophilic attack. The substituents modulate this inherent reactivity, making the molecule a versatile building block for the synthesis of a diverse array of functionalized heterocyclic compounds. Understanding the reactivity of this molecule is crucial for its effective utilization in the design and synthesis of novel therapeutic agents and functional materials.

This guide will explore the predicted reactivity of this compound with common classes of reagents, providing insights into potential reaction outcomes and generalized experimental procedures.

Predicted Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups and the electron-deficient pyrazine ring. The amino group is a strong activating group and a nucleophile, while the chloro group is a leaving group susceptible to nucleophilic substitution and a director in electrophilic substitutions. The methyl group has a weak activating effect.

Electrophilic Aromatic Substitution

The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. However, the strongly activating amino group can direct electrophiles to the ortho and para positions. In this molecule, the position ortho to the amino group (C3) is the most likely site for electrophilic attack.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Product | General Conditions |

| Nitration | 2-Amino-5-chloro-3-nitro-6-methylpyrazine | HNO₃/H₂SO₄, low temperature (-5 to 0 °C) |

| Halogenation | 2-Amino-3-bromo-5-chloro-6-methylpyrazine (with NBS) | N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile. |

| Acylation | 2-Acetamido-5-chloro-6-methylpyrazine (on the amino group) | Acetic anhydride, pyridine or other non-nucleophilic base. |

Nucleophilic Aromatic Substitution

The electron-deficient pyrazine ring, further activated by the chloro substituent, is susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C5 position is the primary site for nucleophilic attack.

Table 2: Predicted Outcomes of Nucleophilic Aromatic Substitution

| Reagent/Nucleophile | Predicted Product | General Conditions |

| Sodium methoxide | 2-Amino-5-methoxy-6-methylpyrazine | NaOMe in methanol, reflux. |

| Ammonia | 2,5-Diamino-6-methylpyrazine | Aqueous or anhydrous ammonia, elevated temperature and pressure. |

| Primary/Secondary Amine | 2-Amino-5-(alkyl/arylamino)-6-methylpyrazine | Amine, with or without a base (e.g., K₂CO₃), in a polar aprotic solvent (e.g., DMF, DMSO), heated. |

| Sodium hydrosulfide | 2-Amino-6-methylpyrazine-5-thiol | NaSH in a polar solvent like DMF or ethanol. |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C5 position makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

This reaction allows for the formation of a C-C bond by coupling with an organoboron reagent.

This reaction facilitates the formation of a C-N bond by coupling with an amine.

Table 3: Predicted Outcomes of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Predicted Product | General Conditions |

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Amino-5-aryl-6-methylpyrazine | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane/water, toluene/ethanol), 80-110 °C.[1] |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Amino-5-(alkyl/arylamino)-6-methylpyrazine | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOt-Bu, K₃PO₄), solvent (e.g., toluene, dioxane), 80-120 °C.[2] |

Reactions of the Amino Group

The amino group at the C2 position is nucleophilic and can undergo reactions typical of primary aromatic amines.

The amino group can be readily acylated with acylating agents like acid chlorides or anhydrides.

Table 4: Predicted Outcome of Acylation

| Reagent | Predicted Product | General Conditions |

| Acetic anhydride | 2-Acetamido-5-chloro-6-methylpyrazine | Pyridine or another non-nucleophilic base, room temperature to mild heating.[3] |

Alkylation of the amino group can be achieved, though selectivity for mono- versus di-alkylation can be challenging to control.

Table 5: Predicted Outcome of Alkylation

| Reagent | Predicted Product | General Conditions |

| Methyl iodide | Mixture of 2-(methylamino)- and 2-(dimethylamino)-5-chloro-6-methylpyrazine | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF, acetonitrile), room temperature to mild heating.[4] |

The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles. This provides an alternative route to introduce substituents at the C2 position.

Experimental Protocols (Generalized)

The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.5-2.0 equiv.) in a reaction vessel.[2]

-

Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution with an Alkoxide

-

To a solution of the alcohol (e.g., methanol) under an inert atmosphere, add sodium metal (1.1-1.5 equiv.) in portions to generate the sodium alkoxide in situ.

-

Once the sodium has completely reacted, add this compound (1.0 equiv.).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and carefully neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Acylation of the Amino Group

-

Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., pyridine or dichloromethane).

-

Cool the solution in an ice bath.

-

Add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.1-1.5 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by recrystallization or column chromatography.[3]

Conclusion

This compound possesses a rich and versatile reactivity profile, making it a valuable scaffold in synthetic chemistry. The presence of multiple functional groups allows for a wide range of transformations, including electrophilic and nucleophilic substitutions on the pyrazine ring, palladium-catalyzed cross-coupling reactions at the chloro-substituted position, and various modifications of the amino group. This guide provides a foundational understanding of its predicted reactivity and offers generalized protocols to aid in the design and execution of synthetic strategies involving this important building block. Further experimental validation and optimization are encouraged to fully explore the synthetic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-5-chloro-6-methylpyrazine in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-5-chloro-6-methylpyrazine as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and are supported by data from analogous synthetic transformations.

Introduction: The Potential of this compound in Drug Discovery

This compound is a valuable heterocyclic building block for the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and drug discovery. The pyrazine core is a key feature in numerous biologically active molecules, including kinase inhibitors and antimicrobial agents. The strategic placement of the amino, chloro, and methyl groups on the pyrazine ring of this starting material allows for selective functionalization at multiple positions, making it an ideal scaffold for creating libraries of novel compounds for biological screening.

The chloro substituent at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic methods enable the introduction of a wide variety of aryl, heteroaryl, and amino moieties, leading to the generation of compounds with diverse chemical structures and biological activities. Recent research has highlighted the potential of pyrazine derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1] Furthermore, the pyrazine scaffold is present in a number of compounds with demonstrated antimicrobial properties.

This document provides detailed protocols for two key synthetic transformations using this compound: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Synthetic Applications and Protocols

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl/Heteroaryl-2-amino-6-methylpyrazines

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a halide and a boronic acid or ester, catalyzed by a palladium complex. This reaction is particularly useful for the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors.

General Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-5-(4-methoxyphenyl)pyrazine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar chloro-substituted aminopyrazines.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.5 mmol, 2.5 eq.).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 mmol, 0.05 eq.).

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Stir the reaction mixture at 90 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation:

The following table presents expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions.

| Arylboronic Acid | Product | Expected Yield (%) |

| Phenylboronic acid | 2-Amino-6-methyl-5-phenylpyrazine | 80-90 |

| 4-Methylphenylboronic acid | 2-Amino-6-methyl-5-(p-tolyl)pyrazine | 85-95 |

| 3-Fluorophenylboronic acid | 2-Amino-5-(3-fluorophenyl)-6-methylpyrazine | 75-85 |

| 4-Pyridinylboronic acid | 2-Amino-6-methyl-5-(pyridin-4-yl)pyrazine | 70-80 |

Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-amino-6-methylpyrazines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrazine ring.

General Reaction Scheme:

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 2-Amino-6-methyl-5-(morpholino)pyrazine

This protocol is based on general procedures for the Buchwald-Hartwig amination of chloro-substituted heterocycles.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 0.02 eq.), XPhos (0.04 mmol, 0.04 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) to a Schlenk tube.

-

Add this compound (1.0 mmol, 1.0 eq.) and morpholine (1.2 mmol, 1.2 eq.) to the tube.

-

Add anhydrous toluene (10 mL) to the flask.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

Data Presentation:

The following table provides expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on analogous transformations.

| Amine | Product | Expected Yield (%) |